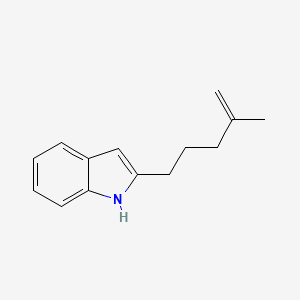

2-(4-Methylpent-4-en-1-yl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

683800-28-4 |

|---|---|

Molecular Formula |

C14H17N |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

2-(4-methylpent-4-enyl)-1H-indole |

InChI |

InChI=1S/C14H17N/c1-11(2)6-5-8-13-10-12-7-3-4-9-14(12)15-13/h3-4,7,9-10,15H,1,5-6,8H2,2H3 |

InChI Key |

COJLMDGFMJWBMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCCC1=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methylpent 4 En 1 Yl 1h Indole and Its Analogues

Strategies for Indole (B1671886) Ring Construction

The formation of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed Cyclization Reactions and Variations

Palladium-catalyzed reactions have emerged as versatile and efficient tools for the synthesis of substituted indoles. These methods often involve the intramolecular cyclization of suitably functionalized anilines.

One prominent approach is the cyclization of 2-alkynylanilines. nih.gov This method provides a direct route to 2-substituted or 2,3-disubstituted indoles. The requisite 2-alkynylanilines can be readily prepared via Sonogashira cross-coupling reactions between ortho-haloanilines and terminal alkynes. nih.gov The subsequent cyclization can be catalyzed by palladium complexes, often without the need for ligands, and can even be performed in aqueous micellar media. nih.gov

Another variation is the palladium-catalyzed intramolecular cyclization of alkynes and imines, which yields 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.org Heck-type cyclizations of 2-halo-N-allyl or vinylanilines also represent a viable pathway to the indole core. organic-chemistry.org Furthermore, palladium-catalyzed reactions between arene diazonium tetrafluoroborates and 2-alkynyl-N-(allyl)trifluoroacetanilides can produce 2-alkenyl indoles through a sequence of Heck reaction, aminopalladation, and reductive elimination. mdpi.com The palladium-catalyzed cyclization/carboalkoxylation of 2-(4-pentenyl)indoles has also been reported to form tetrahydrocarbazoles, demonstrating the utility of palladium in cyclizing alkenyl indoles. nih.gov

Table 2: Examples of Palladium-Catalyzed Indole Syntheses

| Starting Materials | Catalyst/Reagents | Product Type |

| 2-Alkynylanilines | Pd(OAc)₂ in TPGS-750-M water | 2-Substituted indoles nih.gov |

| N-Benzylidene-2-(1-pentynyl)aniline | Pd(OAc)₂, tri-n-butylphosphine | 2-Substituted-3-(1-alkenyl)indoles organic-chemistry.org |

| 1-Methyl-2-(4-pentenyl)indole | PdCl₂(CH₃CN)₂, CuCl₂ | Tetrahydrocarbazole nih.gov |

| Arene diazonium tetrafluoroborates, 2-alkynyl-N-(allyl)trifluoroacetanilides | Palladium catalyst | 2-Alkenyl indoles mdpi.com |

Radical Cyclization Approaches for Alkenyl Indoles

Radical cyclization reactions offer a powerful method for the construction of cyclic systems, including the indole nucleus. wikipedia.org These reactions typically involve three main steps: the generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to quench the resulting cyclized radical. wikipedia.org

For the synthesis of alkenyl indoles, a common strategy involves the cyclization of a radical generated on an aniline (B41778) derivative onto an alkyne or alkene tether. For instance, imidoyl radicals generated from the cleavage of a C-Cl bond in trifluoroacetimidoyl chlorides can undergo a 5-exo cyclization to form vinyl radicals, which then lead to 2-substituted indoles. nih.gov Oxidative radical cyclization provides another avenue. For example, the iron(III) chloride-promoted transformation of an active methine substrate bearing an allyl group can proceed via an intramolecular radical addition to the allyl group. mdpi.com These methods are advantageous due to their often mild reaction conditions and high functional group tolerance. wikipedia.org

Fischer Indole Synthesis and Modern Adaptations

The Fischer indole synthesis, developed in 1883, is one of the oldest and most reliable methods for preparing substituted indoles. youtube.comtcichemicals.com The classical approach involves the reaction of an arylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst to form an arylhydrazone, which then rearranges upon heating to yield the indole with the elimination of ammonia (B1221849). pharmaguideline.come-journals.in

This method is highly versatile and can be used to produce a wide range of substituted indoles. tcichemicals.come-journals.in The substitution pattern of the final indole is determined by the choice of the arylhydrazine and the carbonyl compound. To synthesize a 2-substituted indole, a ketone is typically used as the carbonyl component. e-journals.in

Modern adaptations of the Fischer indole synthesis have focused on milder reaction conditions and expanded substrate scope. These include the use of Lewis acids, microwave-assisted one-pot Heck isomerization-Fischer indolization sequences, and performing the reaction in low-melting mixtures. organic-chemistry.org A palladium-catalyzed variation has also been developed, which provides a novel entry into the Fischer indole synthesis. organic-chemistry.org Another modern approach involves a two-step route from haloarenes via a halogen-magnesium exchange followed by reaction with ketones under acidic conditions. rsc.org

Other Named Reactions for Indole Core Formation

Besides the aforementioned methods, several other named reactions are valuable for the construction of the indole core, each with its own specific applications and limitations. nih.gov

Bischler Indole Synthesis : This method involves the cyclization of an α-arylaminoketone, which is formed by the reaction of an arylamine with a 2-haloketone. The cyclization is typically promoted by a strong acid or zinc chloride. pharmaguideline.com

Reissert Synthesis : In this reaction, the methyl group ortho to a nitro group on a benzene ring is condensed with diethyl oxalate in the presence of a base. The resulting product then undergoes reductive cyclization to form the indole. pharmaguideline.com

Madelung Synthesis : This is an intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base to produce the indole. e-journals.in

Leimgruber–Batcho Indole Synthesis : This two-step procedure involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization to yield the indole. This method offers good flexibility for the synthesis of various indole derivatives. pharmaguideline.com

Nenitzescu Indole Synthesis : This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester to produce 5-hydroxyindole (B134679) derivatives. pharmaguideline.com

Introduction of the 2-(4-Methylpent-4-en-1-yl) Side Chain

Once the indole nucleus is formed, or if a suitable precursor is available, the 2-(4-methylpent-4-en-1-yl) side chain can be introduced. This can be achieved through several standard organic transformations.

One common method for introducing substituents at the 2-position of indole is through the elaboration of 2-methylindole. combichemistry.com However, this often requires protection of the indole nitrogen and the 3-position. combichemistry.com

A more direct approach would be the Wittig reaction . This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide to form an alkene. wikipedia.orgmasterorganicchemistry.com For the synthesis of 2-(4-methylpent-4-en-1-yl)-1H-indole, indole-2-carboxaldehyde could be reacted with the ylide generated from (3-methylbut-3-en-1-yl)triphenylphosphonium bromide. The Wittig reaction is a widely used and reliable method for alkene synthesis. libretexts.org The reaction of indole-2-methyltriphenylphosphonium iodide with aromatic aldehydes has been shown to produce 2-(2-aryl)vinyl indoles, demonstrating the feasibility of this approach on the indole system. cdnsciencepub.com

Another potential route is the alkylation of a 2-metalloindole . Treatment of N-protected indole with a strong base, such as n-butyllithium, can selectively deprotonate the 2-position to form a 2-lithioindole. This nucleophilic species can then be reacted with an appropriate electrophile, such as 5-bromo-2-methyl-1-pentene, to introduce the desired side chain.

Finally, palladium-catalyzed cross-coupling reactions could also be employed. For instance, a 2-haloindole could be coupled with a suitable organometallic reagent, such as a Grignard or organozinc reagent derived from 5-bromo-2-methyl-1-pentene, in the presence of a palladium catalyst.

Direct C-2 Alkenylation Strategies

Direct C-H activation has emerged as a powerful, atom-economical method for introducing substituents onto the indole core without prior functionalization. nih.gov To overcome the inherent preference for C-3 substitution, these strategies commonly employ a directing group on the indole nitrogen. This group coordinates to a transition metal catalyst, positioning it in close proximity to the C-2 hydrogen and facilitating selective C-H bond activation and subsequent alkenylation. acs.orgnih.gov

Several catalytic systems have been developed for this purpose:

Ruthenium-Catalyzed Alkenylation: Ruthenium(II) catalysts have proven highly effective for the C-2 alkenylation of indoles. acs.org By employing directing groups such as an N,N-dimethylcarbamoyl moiety or a carboamide group, researchers have achieved excellent regioselectivity. acs.orgnih.gov For instance, a carboamide-directed ruthenium-catalyzed hydroindolation of alkynes can produce C-2 syn-alkenylated indoles with high stereoselectivity. nih.govacs.org This method provides direct access to free (N-H) C-2 alkenylated indoles through a one-pot process where the directing group is removed after the coupling reaction. acs.org

Palladium-Catalyzed Alkenylation: Palladium catalysts are also widely used. The groups of Carretero and Ricci have independently reported the use of N-(2-pyridyl)sulfonyl and N-2-pyridylmethyl as directing groups to guide the alkenylation to the C-2 position. acs.orgresearchgate.net These methods typically involve the oxidative coupling of the indole with an excess of an alkene.

Iron-Catalyzed Alkenylation: More recently, cost-effective and less toxic iron catalysts have been explored. An iron–N-heterocyclic carbene (NHC) catalyst can promote C-2 alkenylation with internal alkynes through an imine-directed C–H activation pathway. acs.org

These directing group strategies offer a reliable route to C-2 alkenylated indoles that would be difficult to access otherwise. The choice of catalyst and directing group can be tailored to the specific alkene or alkyne coupling partner.

| Catalyst System | Directing Group (on Indole Nitrogen) | Coupling Partner | Key Features |

| Ruthenium(II) | Carboamide, N,N-dimethylcarbamoyl, N-Benzoyl | Alkenes, Alkynes | Excellent regio- and stereoselectivity; Directing group can often be removed in a one-pot process. acs.orgacs.orgnih.gov |

| Palladium(II) | N-(2-pyridyl)sulfonyl, N-2-pyridylmethyl | Alkenes | High regiocontrol at C-2; Overcomes inherent C-3 reactivity. acs.orgresearchgate.net |

| Iron(III)/NHC | Imine | Internal Alkynes | Utilizes an earth-abundant metal catalyst. acs.org |

Cross-Coupling Reactions for Alkenyl Substitution (e.g., Heck, Suzuki, Stille)

Cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile toolkit for forming carbon-carbon bonds. To apply these methods for C-2 alkenylation of indole, a pre-functionalized indole, typically a 2-haloindole (e.g., 2-bromo or 2-iodoindole), is required.

Heck Reaction: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of a vinyl halide with an alkene. In this context, it can be used to couple a 2-haloindole with an alkene. While less common for direct indole functionalization, it is a viable strategy for building complex side chains. researchgate.net Aqueous conditions have been developed for the Heck cross-coupling of bromo-indoles and even unprotected bromo-tryptophans, demonstrating the reaction's robustness. nih.gov

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, pairing an organoboron compound (like a boronic acid) with an organohalide. To synthesize the target compound, this would involve reacting a 2-haloindole with an alkenylboronic acid or, conversely, coupling a 2-indolylboronic acid with an alkenyl halide. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with challenging substrates. nih.govacs.org

Stille Reaction: The Stille coupling utilizes a palladium catalyst to couple an organohalide with an organotin compound. A 2-haloindole can be reacted with an alkenylstannane to form the desired C-2 substituted product. nih.gov While effective, the toxicity of organotin reagents has led to a preference for other methods like the Suzuki coupling.

These cross-coupling methods offer high reliability and a broad substrate scope, making them suitable for synthesizing a diverse library of C-2 alkenylated indole analogues. mdpi.com

Annulation and Cyclization Reactions to Form the Side Chain in situ

Instead of modifying a pre-formed indole ring, annulation and cyclization strategies build the heterocyclic system from acyclic precursors. This approach can be highly efficient for creating substituted indoles.

Fischer Indole Synthesis: Discovered in 1883, the Fischer indole synthesis remains one of the most reliable methods for preparing substituted indoles. wikipedia.orgbyjus.com The reaction involves heating a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. thermofisher.com To synthesize this compound, one would condense phenylhydrazine with 6-methylhept-6-en-2-one. The subsequent acid-catalyzed cyclization and ammonia elimination yield the target indole. byjus.com The regioselectivity can be controlled by the structure of the ketone precursor. thermofisher.com

Palladium-Catalyzed Cyclizations: Modern methods often use palladium catalysts to construct the indole ring. For example, a palladium-catalyzed reaction can couple o-haloanilines with terminal alkynes (a Sonogashira coupling), followed by an intramolecular cyclization to form the indole nucleus. mdpi.com Similarly, the Larock indole synthesis involves the palladium-catalyzed annulation of o-haloanilines with internal alkynes. mdpi.com By choosing an appropriately substituted alkyne, the desired side chain can be installed directly during the ring-forming step.

Metal-Free Cyclizations: Some methods achieve cyclization without a metal catalyst. For instance, 2-alkynyldimethylanilines can cyclize in ethanol via a 5-endo-dig annulation to yield 2-substituted indoles. rsc.org Electrophilic cyclization of ortho-alkynylanilines using electrophiles like iodine is another powerful route to functionalized indoles. chim.it

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of these synthetic reactions is critical for optimizing conditions, predicting outcomes, and controlling selectivity.

Detailed Reaction Mechanisms for Indole Formation

The Fischer indole synthesis provides a classic example of a complex, mechanistically rich indole formation. pharmaguideline.comwikipedia.org The widely accepted mechanism proceeds through several key steps: wikipedia.orgbyjus.com

Hydrazone Formation: The phenylhydrazine and the ketone (e.g., 6-methylhept-6-en-2-one) condense under acidic conditions to form a phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

nih.govnih.gov-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated enamine undergoes an irreversible electrocyclic rearrangement, breaking the weak N-N bond and forming a new C-C bond between the benzene ring and the former ketone carbon. This results in a di-imine intermediate.

Aromatization and Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack of the amino group onto an imine carbon, forming a five-membered aminoindoline ring.

Elimination: Finally, a molecule of ammonia is eliminated under acidic catalysis to generate the aromatic indole ring.

Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring. wikipedia.org

Stereochemical Control and Regioselectivity in Synthesis

Achieving selectivity is a central theme in the synthesis of C-2 substituted indoles.

Regioselectivity: As previously noted, the primary challenge is overcoming the natural C-3 reactivity of the indole ring. In direct C-H activation, N-based directing groups are the most effective solution. nih.govacs.org The directing group chelates the metal catalyst, holding it in place to activate the C-2 C-H bond preferentially over the C-3 C-H bond. In the Fischer indole synthesis, the regiochemical outcome is determined by which enamine tautomer of the unsymmetrical ketone's hydrazone is formed and undergoes the sigmatropic rearrangement. Factors like acid strength and steric effects can influence this selectivity. thermofisher.comnih.gov

Stereochemical Control: In reactions that form a new double bond, such as direct alkenylation with alkynes, controlling the stereochemistry (E vs. Z) is important. For example, the ruthenium-catalyzed C-2 hydroindolation of alkynes has been shown to proceed with high syn-selectivity, affording exclusively the Z-alkenyl indole products. acs.org In cross-coupling reactions like the Suzuki-Miyaura coupling, the reaction is often stereoretentive, meaning the geometry of the starting alkenyl halide is preserved in the product. However, Z-to-E isomerization can occur, and the choice of ligand is critical to prevent this. organic-chemistry.org

Catalytic Systems and Ligand Effects in Coupling Reactions

In transition-metal-catalyzed cross-coupling reactions, the catalyst and its associated ligands are not mere spectators but active participants that dictate the reaction's success.

Catalytic Cycle: Palladium-catalyzed reactions like Suzuki or Heck typically proceed via a catalytic cycle involving three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the 2-haloindole, forming a Pd(II) complex.

Transmetalation (Suzuki) or Migratory Insertion (Heck): In the Suzuki reaction, the boron compound transfers its organic group to the palladium center. In the Heck reaction, the alkene inserts into the Pd-C bond.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.

Ligand Effects: The ligands, typically phosphines or N-heterocyclic carbenes, play a crucial role in this cycle. They influence the catalyst's stability, solubility, and reactivity.

Electron-donating ligands increase the electron density on the metal center, which generally speeds up the oxidative addition step but can slow down reductive elimination.

Bulky ligands can promote reductive elimination and are often key to coupling sterically hindered substrates. acs.org For example, in Suzuki-Miyaura couplings, bulky phosphine (B1218219) ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) confer high activity, enabling reactions at low catalyst loadings and room temperature. acs.org In cases where stereoretention is critical, ligands like tri(o-tolyl)phosphine have been shown to minimize Z-to-E isomerization of alkenyl halides. organic-chemistry.org The choice of ligand can therefore be tuned to optimize yield, reaction rate, and stereochemical outcome. acs.orgorganic-chemistry.org

Green Chemistry Approaches in the Synthesis of this compound and its Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like indoles to minimize environmental impact and enhance efficiency. Conventional methods for synthesizing the indole core are being updated with greener alternatives that involve the use of less harmful chemicals, efficient catalysts, and alternative energy sources. openmedicinalchemistryjournal.com These approaches, including microwave-assisted synthesis, reactions in aqueous media or under solvent-free conditions, and the use of novel nanocatalysts, offer significant advantages such as reduced reaction times, lower energy consumption, and higher yields. openmedicinalchemistryjournal.comtandfonline.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering a more efficient and environmentally friendly alternative to conventional heating methods. tandfonline.comnih.gov The use of high-frequency electromagnetic waves provides rapid and targeted heating, which can dramatically reduce reaction times from hours to minutes, often leading to improved product purity and higher yields. tandfonline.comresearchgate.net

Several classical indole syntheses have been successfully adapted to microwave conditions. The Fischer indole synthesis, a cornerstone of indole chemistry, can be performed efficiently using microwave irradiation in the presence of catalysts like p-toluenesulfonic acid (p-TSA), achieving high yields in a matter of minutes. researchgate.net For instance, the reaction of phenylhydrazine and cyclohexanone with p-TSA under microwave irradiation yields 1,2,3,4-tetrahydrocarbazole in 91% yield after just 3 minutes. researchgate.net Similarly, the Bischler indole synthesis can be carried out under solvent-free, microwave-assisted conditions, providing a mild and general method for the preparation of 2-arylindoles. organic-chemistry.org Other methodologies, such as palladium-catalyzed intramolecular cyclizations of N-aryl enamines, have also been optimized using microwave heating to produce functionalized indoles in excellent yields. unina.it The significant rate enhancement and efficiency of MAOS make it an invaluable tool in medicinal chemistry for the rapid generation of indole analogues. nih.gov

| Reaction Type | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis (phenylhydrazine + cyclohexanone) | Microwave (600 W), p-TSA | 3 min | 91% | researchgate.net |

| Conventional Heating | Hours | Lower | researchgate.net | |

| Bischler Synthesis (Aniline + Phenacyl Bromide) | Microwave (540 W), Solvent-Free | 45-60 sec | 52-75% | organic-chemistry.org |

| Conventional Heating | Hours | Variable | organic-chemistry.org | |

| Synthesis of Imidazo-indole Hybrids | Microwave (1000 W) | 11-15 min | Improved | researchgate.net |

| Conventional Heating | Longer | Lower | researchgate.net |

Replacing volatile and often toxic organic solvents with water or eliminating them entirely represents a significant step towards greener chemical processes. Water is an ideal green solvent due to its non-toxicity, non-flammability, economic availability, and unique reactivity profiles. openmedicinalchemistryjournal.comresearchgate.net The synthesis of indole derivatives in aqueous media has gained considerable attention, with various catalytic systems being developed that function efficiently in water. nih.gov

Methodologies for indole synthesis in water include multi-component reactions and transition-metal-catalyzed cyclizations. openmedicinalchemistryjournal.com For example, 2-substituted indoles can be synthesized in water through a palladium-on-carbon-catalyzed reaction of o-iodoanilides with terminal alkynes. researchgate.net In some cases, reactions can be performed under solvent-free conditions, which further enhances the environmental credentials of the synthesis. openmedicinalchemistryjournal.com The solid-state reaction between anilines and phenacyl bromides, followed by microwave irradiation, provides a solvent-free approach to the Bischler indole synthesis. organic-chemistry.org Furthermore, manganese ferrite (MnFe2O4) nanoparticles have been used to catalyze the C3-alkylation of indoles with benzyl alcohols under solvent-free conditions, highlighting the synergy between green catalysts and solventless protocols. researchgate.net These approaches not only reduce waste but can also simplify product isolation and purification.

| Reaction Type | Catalyst/Mediator | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Synthesis of 3-Substituted Indoles | Cu(PPh3)Cl | Water | Multi-component reaction; eco-friendly. | openmedicinalchemistryjournal.com |

| Synthesis of Bis(indolyl)methanes | Dodecylsulphonic acid | Water | Economical and high-yielding process. | openmedicinalchemistryjournal.com |

| Cyclization of 2-Alkynylanilines | Copper(II) salts | Water/Methanol | Catalyst can be recycled up to three times. | researchgate.net |

| Bischler Indole Synthesis | None (thermal) | Solvent-Free | Environmentally friendly solid-state reaction. | organic-chemistry.org |

| C3-Alkylation of Indoles | MnFe2O4 Nanoparticles | Solvent-Free | Recyclable catalyst, cost-effective reagents. | researchgate.net |

| 2-Sulfonylation of Indoles | Iodophor/H2O2 | Aqueous Phase | Rapid reaction (10 min), commercially available catalyst. | nih.gov |

The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. Nanocatalysis, in particular, offers a promising avenue for creating sustainable synthetic methods due to the unique properties of nanomaterials, such as high surface-area-to-volume ratios, enhanced stability, and ease of recovery and reuse. nih.gov

Various types of nanocatalysts have been successfully employed in the synthesis of indole derivatives. For example, magnetic nanoparticles like nickel ferrite (NiFe2O4) and manganese ferrite (MnFe2O4) have been used as heterogeneous catalysts that can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. researchgate.netresearchgate.net NiFe2O4 nanoparticles have proven effective in the multi-component synthesis of spiro[indole-3,2′-pyrrole] derivatives. researchgate.net Other systems, such as copper-functionalized magnetic nanoparticles (Cu@imine/Fe3O4), have been developed for the rapid, solvent-free synthesis of other nitrogen-containing heterocycles, demonstrating high reactivity and reusability for at least six cycles. rsc.org The synthesis of the nanocatalysts themselves is also moving towards greener methods, with plant extracts being used as reducing and capping agents, a field known as phyto-nanocatalysis. nih.gov Beyond nanoparticles, other green catalysts include recyclable solid acids and surfactants like dodecylsulphonic acid, which can catalyze reactions in aqueous media. openmedicinalchemistryjournal.com

| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| MnFe2O4 Nanoparticles | C3-Alkylation of Indoles | Solvent-Free | Heterogeneous, recyclable, broad substrate scope. | researchgate.net |

| NiFe2O4 Nanoparticles | Synthesis of Spiro[indole-3,2′-pyrrole] derivatives | Ethanol, Reflux | Efficient, reusable, green heterogeneous catalyst. | researchgate.net |

| Pd/ZrO2 Nanocatalyst | Heck, Ullmann, Suzuki reactions | Variable | Highly efficient for cross-coupling reactions. | mdpi.com |

| Cu@imine/Fe3O4 MNPs | Synthesis of Polysubstituted Pyrroles | Solvent-Free | Low catalyst loading, rapid, reusable for 6+ runs. | rsc.org |

| Dodecylsulphonic acid | Synthesis of Bis(indolyl)methanes | Water | Acts as a surfactant catalyst in aqueous media. | openmedicinalchemistryjournal.com |

| p-Toluenesulfonic acid (p-TSA) | Fischer Indole Synthesis | Microwave, Solvent-Free | Efficient acid catalyst for rapid, green synthesis. | researchgate.net |

Advanced Characterization and Structural Elucidation of 2 4 Methylpent 4 En 1 Yl 1h Indole

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is fundamental to the structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and connectivity within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(4-Methylpent-4-en-1-yl)-1H-indole, ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the vinyl protons of the methylpentenyl side chain, the methylene (B1212753) protons, and the methyl group protons. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule. The characteristic chemical shifts for the sp²-hybridized carbons of the indole ring and the double bond, as well as the sp³-hybridized carbons of the aliphatic portion of the side chain, would be observed.

2D-NMR Spectroscopy: To definitively assign the complex spectral data, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments reveal proton-proton and proton-carbon correlations, allowing for the complete and unambiguous assembly of the molecular structure.

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data |

| Chemical Shift (ppm) | Proton Assignment |

| ~1.70 (s, 3H) | CH₃ |

| ~2.10 (t, J = 7.5 Hz, 2H) | CH₂-C=C |

| ~2.80 (t, J = 7.5 Hz, 2H) | Indole-CH₂ |

| ~4.70 (d, J = 1.5 Hz, 1H) | =CH₂ (a) |

| ~4.75 (d, J = 1.5 Hz, 1H) | =CH₂ (b) |

| ~6.30 (s, 1H) | H3 (Indole) |

| ~7.00 (t, J = 7.5 Hz, 1H) | H6 (Indole) |

| ~7.10 (t, J = 7.5 Hz, 1H) | H5 (Indole) |

| ~7.35 (d, J = 8.0 Hz, 1H) | H4 (Indole) |

| ~7.55 (d, J = 8.0 Hz, 1H) | H7 (Indole) |

| ~8.10 (br s, 1H) | NH |

Note: The data presented in this table is predicted and may vary from experimental results.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad peak around 3400 cm⁻¹ would indicate the N-H stretching vibration of the indole ring. The C-H stretching vibrations of the aromatic and aliphatic portions would appear around 3100-2850 cm⁻¹. A sharp band around 1640 cm⁻¹ would correspond to the C=C stretching of the alkene group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bond of the methylpentenyl group, which would show a strong signal. The aromatic ring vibrations would also be visible in the Raman spectrum.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| N-H Stretch | ~3400 | Weak |

| Aromatic C-H Stretch | ~3100-3000 | Strong |

| Aliphatic C-H Stretch | ~2960-2850 | Strong |

| C=C Stretch (alkene) | ~1640 | Strong |

| Aromatic C=C Stretch | ~1600-1450 | Strong |

Note: The data presented in this table is predicted and may vary from experimental results.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, showing characteristic losses of fragments from the side chain.

Predicted Fragmentation:

Molecular Ion Peak (M⁺): The spectrum would show a prominent molecular ion peak corresponding to the molecular weight of the compound.

Major Fragments: Fragmentation would likely involve cleavage of the side chain, leading to the formation of a stable indolyl-methyl cation and various fragments from the pentenyl group.

| Fragment | Predicted m/z |

| [M]⁺ | 213.1517 |

| [M - CH₃]⁺ | 198.1280 |

| [M - C₄H₇]⁺ | 158.0966 |

| [C₉H₈N]⁺ (Indolyl-methyl) | 130.0657 |

Note: The m/z values are predicted for the most abundant isotope and may differ slightly in experimental data.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography could provide an unambiguous three-dimensional model of its solid-state structure. This technique would yield precise bond lengths, bond angles, and torsion angles, as well as information about the packing of the molecules in the crystal lattice. This would definitively confirm the connectivity and stereochemistry of the molecule.

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, would be a suitable method to determine the purity of this compound. A single sharp peak in the chromatogram would indicate a high degree of purity. The retention time would be a characteristic property of the compound under specific chromatographic conditions (e.g., column, mobile phase, flow rate).

Gas Chromatography (GC): Given the likely volatility of the compound, Gas Chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could also be employed for purity assessment. A single peak in the GC chromatogram would confirm the absence of volatile impurities. GC-MS would simultaneously provide the mass spectrum of the compound, further confirming its identity.

| Technique | Expected Result for a Pure Sample |

| HPLC | A single, sharp, symmetrical peak at a characteristic retention time. |

| GC | A single, sharp, symmetrical peak at a characteristic retention time. |

Biological Activities and Mechanistic Investigations of 2 4 Methylpent 4 En 1 Yl 1h Indole and Its Derivatives Preclinical Studies

Antimicrobial Activity Studies

Indole (B1671886) derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents. humanjournals.comresearchgate.netnih.gov

Antibacterial Efficacy and Spectrum

Preclinical studies have shown that various indole derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.govacs.org

For instance, indole derivatives have shown effectiveness against problematic pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some indole-triazole and indole-thiadiazole derivatives have demonstrated significant activity against S. aureus and MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL. nih.govresearchgate.net Similarly, certain 3-alkylidene-2-indolone derivatives have exhibited high antibacterial activity against three strains of Staphylococcus aureus, with MIC values of 0.5 μg/mL, comparable to the antibiotic gatifloxacin. mdpi.com

The antibacterial spectrum of indole derivatives also extends to Gram-negative bacteria. Studies have reported activity against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govnih.govresearchgate.net For example, a series of indole-triazole conjugates showed moderate activity against several Gram-negative strains with MIC values around 250 µg/mL. nih.gov Other research identified a 2-(4-methylsulfonylphenyl) indole derivative as a potent antibacterial candidate against E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. researchgate.netresearchgate.net

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole-thiadiazole (2h) | Staphylococcus aureus | 6.25 | nih.gov |

| Indole-triazole (3d) | Staphylococcus aureus | >50 | nih.gov |

| Indole-thiadiazole (2h) | MRSA | 6.25 | nih.gov |

| Indole-triazole (3d) | MRSA | 6.25 | nih.gov |

| Indole-triazole conjugates | Gram-negative strains | ~250 | nih.gov |

| 2-(4-methylsulfonylphenyl) indole (7g) | MRSA | 1.95 | researchgate.net |

| 2-(4-methylsulfonylphenyl) indole (7g) | E. coli | 3.9 | researchgate.net |

| 2-(4-methylsulfonylphenyl) indole (7g) | K. pneumoniae | 1.95 | researchgate.net |

| 2-(4-methylsulfonylphenyl) indole (7g) | P. aeruginosa | 7.81 | researchgate.net |

| 2-(4-methylsulfonylphenyl) indole (7g) | A. baumannii | 3.9 | researchgate.net |

| 3-Alkylidene-2-indolone (10g) | S. aureus ATCC 6538 | 0.5 | mdpi.com |

| 3-Alkylidene-2-indolone (10g) | S. aureus 4220 | 0.5 | mdpi.com |

| 3-Alkylidene-2-indolone (10g) | MRSA ATCC 43300 | 0.5 | mdpi.com |

Antifungal Properties

The antifungal potential of indole derivatives has been well-documented against a variety of fungal pathogens. nih.govnih.govbohrium.comdeepdyve.com Hybrid compounds, such as those combining indole with a 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) ring, have shown particular promise. nih.govnih.gov

Studies have demonstrated that certain indole-triazole derivatives exhibit potent activity against Candida species. For example, some derivatives showed excellent activity against Candida tropicalis with MIC values as low as 2 µg/mL, and one compound was particularly potent against Candida albicans with a MIC of 2 µg/mL. nih.gov Other research found that indole derivatives containing a 1,3,4-thiadiazole scaffold had high inhibition rates against several plant pathogenic fungi, including various Fusarium species. nih.gov For example, one indole Schiff base derivative completely inhibited the growth of Fusarium graminearum at a concentration of 500 μg/mL. nih.gov

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole-triazole conjugate (6f) | Candida albicans | 2 | nih.gov |

| Indole-triazole conjugates | Candida tropicalis | 2 | nih.gov |

| Indole-triazole (3d) | Candida albicans | 3.125 | nih.govresearchgate.net |

| Indole-triazole (3d) | Candida krusei | 3.125 | nih.govresearchgate.net |

| 3-indolyl-3-hydroxy oxindole (B195798) (3u) | Rhizoctonia solani | 3.44 (EC50) | mdpi.com |

| Indole Schiff base (2j) | Fusarium graminearum | - (100% inhibition at 500 µg/mL) | nih.gov |

| Indole Schiff base (2j) | Fusarium oxysporum | - (95.7% inhibition at 500 µg/mL) | nih.gov |

Antiviral Effects

The indole nucleus is a key pharmacophore in the development of antiviral agents, with research demonstrating activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and influenza. nih.govnih.govfrontiersin.org

Several indole derivatives have been investigated as inhibitors of key viral enzymes. For example, they have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and integrase inhibitors for HIV. nih.govfrontiersin.org One 5,6-dihydroxyindole (B162784) carboxamide derivative showed potent anti-HIV-1 integrase activity with an IC50 value of 1.4 μM. frontiersin.org

In the context of HCV, indole derivatives have also shown promising results. nih.govfrontiersin.org An indole 2-methacrylate analog with a cyano group at the 5-position of the indole ring demonstrated strong anti-HCV activity with an EC50 of 1.1 μM. nih.gov Furthermore, research into plant viruses has shown that indole derivatives containing a quinoline (B57606) moiety possess significant activity against the tobacco mosaic virus (TMV), with one compound showing curative and protective EC50 values of 84.4 and 65.7 µg/mL, respectively. researchgate.net

Mechanisms of Antimicrobial Action

The antimicrobial effects of indole derivatives are attributed to multiple mechanisms of action. humanjournals.comnih.gov One of the key mechanisms is the disruption of the bacterial cell membrane's integrity. nih.govmdpi.com Some indole-polyamine conjugates have been shown to disrupt the bacterial membrane of S. aureus and the outer membrane of P. aeruginosa, which may facilitate the entry of other antibiotics. mdpi.com

Other proposed mechanisms include the inhibition of bacterial DNA and protein synthesis and the interference with quorum sensing, a cell-to-cell communication system in bacteria. humanjournals.comnih.gov For instance, 7-hydroxyindole (B18039) was found to reduce the expression of genes involved in quorum sensing in Acinetobacter baumannii. nih.gov Additionally, some indole derivatives act as efflux pump inhibitors. The NorA efflux pump in S. aureus is a major contributor to antibiotic resistance, and certain indole compounds, such as 5-nitro-2-phenylindole, have been reported to inhibit this pump. nih.govresearchgate.net

Anti-Inflammatory Potential and Related Mechanisms

Indole derivatives have been extensively studied for their anti-inflammatory properties, with many compounds demonstrating significant potential in preclinical models. tandfonline.comnih.govnih.govmdpi.com

Modulation of Inflammatory Pathways

A primary mechanism for the anti-inflammatory action of indole derivatives is the modulation of key inflammatory enzymes and transcription factors, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB). nih.govnih.govgoogle.comgoogle.com

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. nih.gov Research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. tandfonline.comnih.gov Numerous studies have synthesized and evaluated indole derivatives as selective COX-2 inhibitors. researchgate.netnih.govresearchgate.net For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives were synthesized, with one compound showing selective inhibition of COX-2 expression. nih.gov Similarly, certain 2-(4-methylsulfonylphenyl) indole derivatives displayed high selectivity toward COX-2. researchgate.netresearchgate.net

The NF-κB signaling pathway is another critical target in inflammation. nih.govnih.gov Indomethacin, an indole-based NSAID, has been shown to reduce the activation of NF-κB. nih.gov This inhibition of NF-κB activity contributes to the anti-inflammatory effects of these compounds. nih.gov Furthermore, some indole derivatives have been shown to suppress inflammation by inhibiting the activation of both NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov

Table 3: Anti-Inflammatory Activity of Selected Indole Derivatives

| Compound/Derivative | Target/Pathway | Effect | Reference |

|---|---|---|---|

| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide (S3) | COX-2 | Selective inhibition | nih.gov |

| 2-(4-methylsulfonylphenyl) indole derivatives (7b, 7c, 7h, 7i) | COX-2 | High selectivity | researchgate.net |

| Indomethacin | NF-κB | Reduced activation | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | NO, IL-6, TNF-α | Potent inhibition | nih.gov |

| (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Nitrite, IL-1β, TNF-α | Significant inhibition in vitro | mdpi.com |

Anticancer Research and Molecular Mechanisms

The indole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of 2-(4-Methylpent-4-en-1-yl)-1H-indole, which feature a prenyl-like side chain, and other related indole structures have been the focus of extensive preclinical research to evaluate their anticancer properties. These investigations have explored their ability to curb cancer cell growth, induce programmed cell death, and interfere with essential cellular machinery and signaling pathways that are often dysregulated in cancer.

A fundamental strategy in cancer chemotherapy is the inhibition of rampant cell proliferation and the induction of apoptosis (programmed cell death) in malignant cells. Several studies have highlighted the efficacy of indole derivatives in this regard.

For instance, a series of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives demonstrated selective and potent cytotoxic activity against the human colon carcinoma cell line, HCT-116. nih.gov The most active compounds, 4a , 4c , and 4g (from the study), exhibited significant inhibitory concentrations (IC50) of 10.5, 11.9, and 7.1 µM, respectively. nih.gov Further analysis revealed that these derivatives induce cell cycle arrest at the S and G2/M phases, which interferes with DNA replication and mitosis, ultimately halting cell division. nih.gov This mechanism is a hallmark of many effective chemotherapy drugs that interact with DNA or block its synthesis. nih.gov The high selectivity against cancer cells over normal cells underscores their potential as safer chemotherapeutic agents. nih.gov

Similarly, research into indole hydrazones has shown promising results. Specifically, hydrazones 11 , 16 , and 17 (from the study) were found to inhibit the growth of human erythroleukemia (K562) and melanoma (Colo-38) cells at sub-micromolar concentrations. nih.gov In another study, newly developed 1,1,2-trimethyl-1H-benzo[e]indole dyes displayed cytotoxic properties against the G361 melanoma cell line upon irradiation with blue light, with the most potent compound leading to DNA damage and subsequent cell death. psu.edu

The microtubule network, composed of tubulin polymers, is critical for cell division, structure, and transport. Its disruption is a validated and effective anticancer strategy. nih.gov Indole-based compounds have emerged as significant inhibitors of tubulin polymerization, often targeting the colchicine-binding site on β-tubulin. nih.gov

The indole scaffold is frequently used as a replacement for the B-ring of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. nih.gov A series of sulfur-atom-spaced trimethoxyphenyl (TMP) derivatives bearing a heterocyclic ring on the indole nucleus were synthesized and evaluated. nih.gov The analysis of structure-activity relationships showed that derivatives with the heterocycle at the 6- or 7-position of the indole were particularly effective. nih.govCompound 1k from this series showed potent inhibition of tubulin polymerization with an IC50 value of 0.58 µM and inhibited the growth of MCF-7 breast cancer cells with an IC50 of just 4.5 nM. nih.gov Molecular docking studies confirmed that these indole derivatives bind to the colchicine (B1669291) site, with the TMP group forming a hydrogen bond with cysteine residue CYSβ241 and the indole ring establishing hydrophobic interactions with other key amino acid residues. nih.gov

The natural alkaloid Vincristine, a widely used chemotherapy drug, also contains an indole skeleton and functions by inhibiting microtubule formation, leading to mitotic arrest. nih.gov This further establishes the indole core as a key pharmacophore for developing tubulin-targeting anticancer agents. nih.gov

Modern cancer research focuses on targeting specific molecular pathways that drive tumor growth and survival. Derivatives of 2-(thiophen-2-yl)-1H-indole have been shown to modulate key signaling molecules involved in cancer progression. nih.gov

In studies using the HCT-116 colon cancer cell line, the most active indole derivatives prompted a significant increase in the expression levels of the tumor suppressor microRNAs, miR-30C and miR-107 . nih.gov Concurrently, these compounds caused a substantial decrease in the levels of the oncogenic miR-25 , as well as the pro-inflammatory cytokine Interleukin-6 (IL-6) and the transcription factor c-Myc , both of which are pivotal in cancer cell proliferation and survival. nih.gov Molecular docking simulations suggested that these compounds may exert their anticancer effects by directly interacting with IL-6 and c-Myc proteins. nih.gov This targeted modulation of specific microRNAs and cancer-related proteins represents a sophisticated mechanism of action beyond general cytotoxicity. nih.gov

Other Biological Activities and Mechanistic Insights

Beyond their anticancer effects, indole derivatives have been investigated for a range of other biological activities, leveraging their unique chemical properties to interact with various biological targets.

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS) and reactive nitrogen species (RNS), is implicated in various diseases. The electron-rich nature of the indole ring makes it an excellent scaffold for developing antioxidants.

A study on prenylated indole compounds, which are structurally related to this compound, demonstrated their effectiveness as scavengers of ROS and RNS. researchgate.net The antioxidant activity was found to be highly dependent on the type and position of substituents on the indole moiety. researchgate.net For instance, N-prenyl tryptophan (13) and a C-2 prenylated derivative (14) showed significant activity against hypochlorous acid (HOCl) with IC50 values of 4.13 µM and 4.56 µM, respectively. researchgate.net The study concluded that the dissipation of radicals within the indole system is essential for the observed antioxidant effect. researchgate.net

Table 1: Antioxidant Activity of Selected Indole Derivatives

| Compound | Reactive Species Scavenged | IC50 (µM) | Reference |

|---|---|---|---|

| Tryptophan (8) | Hypochlorous Acid (HOCl) | 3.50 ± 0.40 | researchgate.net |

| Tryptamine (9) | Hypochlorous Acid (HOCl) | 6.00 ± 0.60 | researchgate.net |

| N-prenyl tryptophan (13) | Hypochlorous Acid (HOCl) | 4.13 ± 0.17 | researchgate.net |

| C-2 prenylated derivative (14) | Hypochlorous Acid (HOCl) | 4.56 ± 0.48 | researchgate.net |

| N-alkylated tryptophan (18) | Peroxynitrite (ONOO⁻) | 14.0 ± 6.8 | researchgate.net |

Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes by controlling post-meal blood sugar spikes. nih.gov Various indole derivatives have been synthesized and evaluated as potent inhibitors of these enzymes.

A series of indole hydrazone analogs showed varying degrees of α-amylase inhibition, with IC50 values ranging from 1.66 to 2.65 µM. nih.gov Several of these compounds displayed inhibitory activity comparable to the standard drug, acarbose (B1664774). nih.gov

In another study, thiazolidinone-based indole derivatives were synthesized and tested against both enzymes. These hybrids showed potent inhibition, with IC50 values ranging from 1.50 to 29.60 µM for α-amylase and 2.40 to 31.50 µM for α-glucosidase. nih.gov The most active compounds in this series were significantly more potent than acarbose. nih.gov

Furthermore, indole-acrylamide-1,2,3-triazole hybrids have been developed as α-glucosidase inhibitors. All synthesized compounds in one study demonstrated excellent inhibitory activity, with IC50 values ranging from 65.0 to 396.3 µM, all of which were superior to acarbose (IC50 = 750.0 µM). tandfonline.com Kinetic studies revealed that the most potent of these compounds acts as a competitive inhibitor of the enzyme. tandfonline.com Oleanolic acid-indole derivatives have also been identified as promising mixed-type α-glucosidase inhibitors, with IC50 values between 4.02 µM and 5.30 µM. nih.gov

Table 2: α-Amylase and α-Glucosidase Inhibitory Activity of Indole Derivatives

| Derivative Class | Target Enzyme | IC50 Range (µM) | Reference |

|---|---|---|---|

| Indole Hydrazones | α-Amylase | 1.66 - 2.65 | nih.gov |

| Thiazolidinone-Indoles | α-Amylase | 1.50 - 29.60 | nih.gov |

| Thiazolidinone-Indoles | α-Glucosidase | 2.40 - 31.50 | nih.gov |

| Indole-Acrylamide-Triazoles | α-Glucosidase | 65.0 - 396.3 | tandfonline.com |

| Oleanolic Acid-Indoles | α-Glucosidase | 4.02 - 5.30 | nih.gov |

Ligand-Receptor Binding Studies (e.g., serotonin (B10506) receptors)

There are no publicly available studies detailing the ligand-receptor binding profile of this compound at serotonin receptors or any other receptor targets. Research on other indole derivatives has shown that the indole nucleus can serve as a crucial structural motif for binding to serotonin receptors, often inserting into hydrophobic pockets within the receptor's transmembrane domains. nih.govnih.gov For instance, studies on different indole-based ligands have highlighted key interactions, such as hydrogen bonding from the indole NH group and salt bridge formation involving a protonatable nitrogen, which are critical for affinity and activity at 5-HT receptors. nih.gov However, without specific experimental data for this compound, any discussion of its binding characteristics would be purely speculative.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Similarly, there is no information available in the scientific literature regarding the structure-activity relationships (SAR) of derivatives of this compound. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance potency and selectivity. chemicalbook.com Such studies typically involve the systematic modification of the parent molecule's structure and the subsequent evaluation of the biological activity of the resulting analogs. For indole derivatives in general, SAR studies have explored modifications at various positions of the indole ring and the side chains to probe their influence on receptor binding and functional activity. However, no such investigations have been published for the specific chemical entity .

The absence of data prevents the creation of any informative tables or detailed research findings as requested. The scientific community has not yet published any preclinical investigations that would shed light on the potential therapeutic relevance of this compound.

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net This method is widely used in drug design to understand how a ligand, such as an indole (B1671886) derivative, might interact with a biological target, typically a protein or enzyme. nih.govmdpi.com The process involves predicting the binding mode and affinity of the ligand to the target's active site. nih.gov For instance, in studies of other indole derivatives, molecular docking has been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. biointerfaceresearch.com These simulations can reveal the possible binding mode of compounds to their target proteins. nih.gov

While no specific molecular docking studies for 2-(4-Methylpent-4-en-1-yl)-1H-indole were identified, this technique could be applied to explore its interactions with various receptors. The indole scaffold is a common feature in molecules targeting a wide range of biological targets, including enzymes and receptors involved in cancer and microbial infections. nih.govbiointerfaceresearch.com A typical molecular docking study would involve preparing the 3D structure of the indole derivative and the target protein, followed by running docking algorithms to generate various binding poses. The results are often scored to identify the most likely binding conformation.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. pensoft.net In the context of drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex and the dynamic behavior of the ligand within the binding site. biointerfaceresearch.commdpi.com These simulations can help to refine the results of molecular docking by providing a more dynamic and realistic model of the interactions. nih.gov

For indole derivatives, MD simulations have been used to confirm the stability of ligand-receptor complexes predicted by molecular docking. biointerfaceresearch.com These simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a deeper understanding of the binding mechanism. mdpi.com Although specific MD simulation data for this compound is not available, this technique would be a valuable next step after initial docking studies to validate the predicted binding modes and assess the stability of the complex with a potential biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net QSAR models are developed by correlating molecular descriptors, which are numerical representations of a molecule's physicochemical properties, with their experimentally determined biological activities. nih.gov These models can then be used to predict the activity of new, untested compounds. nih.gov

QSAR studies have been successfully applied to various series of indole derivatives to develop models for predicting their antiproliferative and other biological activities. biointerfaceresearch.com The process involves calculating a wide range of molecular descriptors for a set of related compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build the QSAR model. nih.gov For this compound, a QSAR study would require a dataset of structurally similar indole derivatives with known biological activities against a specific target.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.org Understanding the preferred conformations of a molecule is crucial as the 3D structure directly influences its biological activity. rsc.org Computational methods can be used to explore the conformational space of a molecule and to determine the relative energies of different conformers, thereby identifying the most stable or low-energy conformations. rsc.org

For a flexible molecule like this compound, which has a flexible alkyl chain, conformational analysis would be important to identify the low-energy shapes it can adopt. This information is critical for understanding how it might fit into a protein's binding site. Techniques such as systematic or stochastic conformational searches can be employed to generate a variety of possible conformations. The energy of each conformation can then be calculated using quantum mechanics or molecular mechanics methods to construct an energy landscape, which provides a visual representation of the relative stabilities of the different conformations.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

Computational chemistry can also be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These predictions can be valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra. Methods like Density Functional Theory (DFT) are commonly used to calculate chemical shifts for ¹H and ¹³C NMR spectroscopy. rsc.org

While experimental spectroscopic data for this compound would be the definitive source of information, computational predictions can serve as a useful complementary tool. For instance, predicting the ¹H and ¹³C NMR spectra could help in the assignment of peaks in an experimental spectrum. Similarly, the prediction of the UV-Vis spectrum can provide insights into the electronic transitions within the molecule.

Applications in Chemical Biology and Material Science Non Pharmaceutical

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological systems. Indole (B1671886) derivatives are frequently employed in the design of such probes due to their biocompatibility and versatile chemical handles for modification. openmedicinalchemistryjournal.com It is conceivable that 2-(4-Methylpent-4-en-1-yl)-1H-indole could serve as a foundational scaffold for novel chemical probes. The indole nitrogen can be functionalized to append targeting moieties, enabling the specific delivery of the probe to proteins or organelles of interest.

Furthermore, the terminal alkene of the 4-methylpent-4-en-1-yl side chain presents a unique reactive handle for bioorthogonal chemistry. For instance, it could potentially participate in thiol-ene "click" reactions with cysteine residues on proteins, allowing for covalent labeling and subsequent visualization or enrichment. This dual functionality—a modifiable indole core and a reactive alkene—positions this compound as a promising, albeit currently theoretical, candidate for the development of sophisticated chemical probes for elucidating biological function.

Role in Fluorescent Dyes and Imaging Agents

The indole ring is a well-established fluorophore, and its derivatives are cornerstones in the development of fluorescent dyes and imaging agents. nih.govmdpi.com The intrinsic fluorescence of the indole core can be modulated by substitution, leading to compounds with a range of emission wavelengths and quantum yields. nih.gov While the specific photophysical properties of this compound have not been reported, it is expected to exhibit fluorescence characteristic of 2-alkylindoles.

The true potential of this compound as a fluorescent agent likely lies in its capacity for further chemical modification. The indole nucleus can be derivatized to create donor-π-acceptor (D-π-A) systems, a common strategy for developing solvatochromic and environment-sensitive fluorescent probes. mdpi.com For example, an electron-withdrawing group could be installed at the 5- or 6-position of the indole ring to create a D-π-A architecture with the electron-rich indole serving as the donor. Such probes can report on the polarity of their microenvironment, making them valuable for studying protein binding events or cellular membrane dynamics.

Moreover, the terminal alkene could be utilized to conjugate the indole fluorophore to other molecules, such as targeting ligands or other dyes for Förster Resonance Energy Transfer (FRET) based assays. The development of indole-based fluorescent probes for bioimaging is an active area of research, with applications in detecting specific ions, reactive oxygen species, and even for live-cell imaging. nih.govnih.gov

Potential in Organic Electronics and Material Science

Indole and its derivatives have garnered significant interest in the field of organic electronics due to their excellent hole-transporting properties and thermal stability. mdpi.com These characteristics are essential for the development of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). iaea.orgacs.org The electron-rich nature of the indole ring facilitates the movement of positive charge carriers (holes).

The compound this compound could potentially be explored as a building block for novel organic electronic materials. The indole core would serve as the active electronic component, while the 4-methylpent-4-en-1-yl side chain could be used to tune the material's physical properties, such as solubility and film-forming ability. The terminal alkene also opens up the possibility of polymerization, leading to indole-containing polymers with potentially interesting electronic properties. While specific research on this compound is lacking, the broader class of indole-based materials has shown promise in dye-sensitized solar cells and other organic electronic devices. researchgate.netresearchgate.net

Table 1: Potential Applications of Indole Derivatives in Organic Electronics

| Application Area | Role of Indole Moiety | Potential Advantage of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Hole-transporting material, Host for phosphorescent emitters | Tunable solubility and film morphology via the alkyl chain. |

| Organic Solar Cells (OSCs) | Electron donor material | Potential for polymerization via the terminal alkene to form a donor polymer. |

| Organic Thin-Film Transistors (OTFTs) | Active semiconductor layer | The alkyl chain could influence molecular packing and charge mobility. |

Catalytic Applications

More interestingly, the terminal alkene could act as a coordinating group or as a reactive site in a catalytic cycle. For example, it could be part of a bidentate ligand system in conjunction with the indole nitrogen. Alternatively, the alkene could undergo reactions such as metathesis to create more complex molecular architectures. The field of organocatalysis has also utilized indole derivatives, and it is conceivable that this compound could be a precursor to a novel organocatalyst. rsc.org Iron-catalyzed amination of indoles at specific positions is also an area of active research. acs.org

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-substituted indoles is a well-established field, yet the development of efficient and sustainable methods remains a priority. nih.gov For the synthesis of 2-(4-Methylpent-4-en-1-yl)-1H-indole, palladium-catalyzed cross-coupling reactions present a promising strategy.

One of the most prominent methods is the Heck reaction , which involves the coupling of an unsaturated halide with an alkene. wikipedia.org In this context, 2-haloindoles could be coupled with a suitable terminal alkene to construct the desired C2 substituent. The reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.org

Another powerful tool is the Sonogashira coupling , which couples terminal alkynes with aryl or vinyl halides. nih.gov This could be a two-step process where a Sonogashira coupling is followed by a reduction to yield the final product.

Challenges in the synthesis of this compound will likely include achieving high regioselectivity and optimizing reaction conditions to maximize yield and minimize byproducts. The development of green synthetic routes, utilizing less hazardous reagents and solvents, will also be a key consideration. mdpi.com

Table 1: Potential Synthetic Strategies for this compound

| Method | Description | Key Reagents | Potential Challenges |

| Heck Coupling | Palladium-catalyzed reaction of a 2-haloindole with 4-methylpent-4-ene. | 2-haloindole, 4-methylpent-4-ene, Palladium catalyst, Base | Regioselectivity, catalyst stability, reaction optimization. |

| Sonogashira Coupling | Palladium-copper co-catalyzed coupling of a 2-haloindole with a suitable alkyne, followed by reduction. | 2-haloindole, terminal alkyne, Pd catalyst, Cu catalyst, Base | Multi-step process, selective reduction of the triple bond. |

| Grignard Reaction | Reaction of a 2-indolyl Grignard reagent with a corresponding alkyl halide. | 2-haloindole, Magnesium, Alkyl halide | Grignard reagent stability, side reactions. |

Exploration of Novel Derivatization Strategies to Enhance Activity and Selectivity

The biological activity of indole (B1671886) derivatives can be significantly modulated through derivatization. researchgate.net For this compound, the terminal double bond in the C2 substituent offers a prime site for chemical modification.

Table 2: Potential Derivatization Reactions for this compound

| Reaction | Reagents | Potential Outcome |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Formation of an epoxide ring, which can be a key intermediate for further functionalization. |

| Dihydroxylation | Osmium tetroxide, Potassium permanganate | Introduction of two hydroxyl groups, increasing polarity and potential for hydrogen bonding. |

| Halogenation | Halogens (e.g., Br2, Cl2) | Addition of halogen atoms across the double bond, which can influence lipophilicity and binding interactions. |

| Hydroboration-Oxidation | Borane, Hydrogen peroxide, Base | Anti-Markovnikov addition of a hydroxyl group, leading to a primary alcohol. |

Furthermore, the indole nitrogen can be alkylated or acylated to explore structure-activity relationships. Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is another valuable strategy to enhance efficacy and reduce toxicity. spirochem.com

Broader Spectrum Biological Screening and Target Identification

Given the wide range of biological activities exhibited by indole derivatives, a broad-spectrum screening of this compound is warranted. chula.ac.th This initial screening should encompass a diverse panel of assays to identify potential therapeutic areas.

Key areas for investigation include:

Anticancer activity: Many indole derivatives have shown potent anticancer effects by targeting various cellular pathways. nih.gov

Antimicrobial activity: The indole scaffold is present in many natural and synthetic antimicrobial agents. mdpi.com

Anti-inflammatory activity: Indole derivatives have been developed as inhibitors of inflammatory enzymes.

Neurological activity: The structural similarity of indole to neurotransmitters like serotonin (B10506) suggests potential applications in treating neurological disorders.

Once a promising biological activity is identified, target identification studies will be crucial. This involves pinpointing the specific enzyme, receptor, or other biomolecule with which the compound interacts to elicit its effect.

Advanced Computational Approaches for Rational Design and Mechanism Prediction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. nih.gov These approaches can be used to:

Predict ADMET properties: In silico models can estimate the absorption, distribution, metabolism, excretion, and toxicity of a compound, helping to prioritize derivatives with favorable pharmacokinetic profiles. nih.gov

Perform virtual screening: Docking studies can predict the binding affinity of the compound and its derivatives to various biological targets.

Elucidate mechanism of action: Molecular dynamics simulations can provide insights into the dynamic interactions between the compound and its target protein. rsc.org

By integrating computational predictions with experimental data, a more rational and efficient drug design process can be achieved. acs.org

Investigation of Biosynthetic Pathways (if naturally occurring)

While it is currently unknown if this compound is a natural product, this possibility should not be overlooked. Many complex indole alkaloids are produced by microorganisms and plants. acs.org

If found in nature, elucidating its biosynthetic pathway would be a significant endeavor. This would involve:

Genomic analysis: Identifying the gene cluster responsible for the biosynthesis of the compound.

Metabolomic studies: Tracking the metabolic intermediates in the pathway.

Enzymatic assays: Characterizing the enzymes involved in each step of the synthesis.

Understanding the biosynthesis could open up avenues for producing the compound or its derivatives through fermentation or enzymatic synthesis, which are often more sustainable than chemical synthesis.

Multi-Omics Approaches to Understand Cellular Impact

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the cellular response to a drug candidate. nih.gov By treating cells with this compound and analyzing the changes across these different molecular layers, researchers can:

Identify the pathways and cellular processes affected by the compound. uic.edu

Uncover potential off-target effects.

Generate hypotheses about its mechanism of action. nih.gov

This systems-level understanding is invaluable for both preclinical development and for identifying potential biomarkers for efficacy or toxicity. wur.nl

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Methylpent-4-en-1-yl)-1H-indole, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves functionalizing the indole core via cross-coupling or alkylation. For example, General Procedure B (Ev5) uses formamide derivatives (e.g., N-(2,2-dimethoxyethyl)formamide) with TES and TFA to introduce substituents. Intermediates are characterized via -NMR, -NMR, and HRMS (Ev5, Ev19). Alternative routes like Suzuki-Miyaura coupling (Ev19) or Wittig reactions (Ev19) can be employed for styryl or aryl substitutions.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., indole NH at ~10–12 ppm; Ev5, Ev12).

- X-ray Crystallography : Resolves bond lengths/angles and confirms regiochemistry (e.g., SHELXL refinement; Ev1, Ev8, Ev12).

- HRMS : Validates molecular weight within ±2 ppm error (Ev5).

- Chromatography (HPLC/TLC) : Assesses purity (>95% for biological assays; Ev5).

Q. How do substituents on the indole ring influence initial structure-activity relationship (SAR) findings?

- Methodological Answer : Substituents at positions 2 and 3 modulate electronic and steric properties. For example:

- Position 2 : Bulky groups (e.g., 4-Methylpent-4-en-1-yl) enhance lipophilicity, impacting membrane permeability (Ev15, Ev22).

- Position 3 : Electrophilic substituents (e.g., halogens) may affect binding to targets like GPCRs (Ev6, Ev15).

Initial SAR studies use in vitro assays (e.g., receptor binding) to correlate substituent effects with activity (Ev15).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in alkylation or coupling steps?

- Methodological Answer :

- Design of Experiments (DoE) : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., Pd(PPh)), and temperatures (Ev5, Ev19).

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 h; Ev7).

- Protecting Groups : Use Boc or sulfonyl groups to direct alkylation (Ev8, Ev14).

Q. What strategies resolve ambiguities in crystallographic data for indole derivatives with flexible side chains?

- Methodological Answer :

- High-Resolution Data : Collect data at low temperature (e.g., 93 K; Ev12) to reduce thermal motion artifacts.

- SHELX Software : Employ SHELXL for anisotropic refinement and TWIN/BASF commands for twinned crystals (Ev1, Ev3).

- Hydrogen Bonding Analysis : Identify non-classical interactions (e.g., N–H···π in Ev12) using Mercury or OLEX2.

Q. How can advanced SAR studies differentiate steric vs. electronic effects of substituents?

- Methodological Answer :

- Isosteric Replacements : Compare –CF (electron-withdrawing) vs. –CH (electron-donating) at position 5 (Ev22).

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GPCR binding pockets; Ev6).

- Free-Wilson Analysis : Quantify substituent contributions using bioassay data (Ev15).

Q. How do conflicting -NMR and X-ray data inform structural reassessment?

- Methodological Answer :

- Dynamic NMR : Detect conformational exchange (e.g., rotamers) causing split signals (Ev5).

- DFT Calculations : Compare computed vs. experimental -NMR shifts (Gaussian; Ev12).

- Multi-Technique Validation : Cross-check with -NMR DEPT or HSQC (Ev5).

Q. What in vitro assays are suitable for probing bioactivity, and how are false positives mitigated?

- Methodological Answer :

- Calcium Flux Assays : Screen for GPCR activation (Ev6, Ev15).

- Orthogonal Assays : Confirm hits via SPR (binding affinity) and cell viability assays (Ev15).

- Negative Controls : Include parent indole (no substituents) and vehicle-only samples.

Q. How should researchers address contradictions in reported bioactivity across studies?

- Methodological Answer :

- Strict Replication : Use identical cell lines (e.g., HEK293 for GPCRs; Ev6) and compound batches (Ev15).

- Meta-Analysis : Compare IC values across studies with standardized protocols (Ev22).

- Proteomics Profiling : Identify off-target interactions (e.g., kinome screening; Ev15).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products